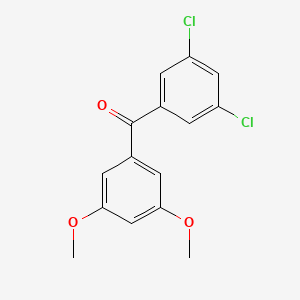

3,5-Dichloro-3',5'-dimethoxybenzophenone

Description

Contextualization within the Chemistry of Substituted Benzophenones

Benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings. The parent compound, benzophenone (B1666685) (diphenylmethanone), serves as a fundamental scaffold from which a vast array of derivatives can be synthesized. These substituted benzophenones are of considerable interest to researchers due to their prevalence in pharmacologically relevant natural products and their versatility as synthetic building blocks.

The properties and applications of benzophenone derivatives are largely dictated by the nature and position of substituents on the two aryl rings. Modifications, such as the addition of hydroxyl, alkyl, alkoxy, or halogen groups, can profoundly alter the molecule's electronic, steric, and photophysical properties. Consequently, substituted benzophenones are a ubiquitous structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. Beyond pharmaceuticals, they are also employed as photoinitiators in polymer chemistry, as UV-blocking agents in sunscreens and plastics, and as components in fragrances.

Significance of Halogenation and Alkoxylation Patterns in Aromatic Ketones

The specific substitution pattern of 3,5-Dichloro-3',5'-dimethoxybenzophenone involves two distinct types of functional groups: halogens (chloro groups) and alkoxy groups (methoxy groups), placed on separate phenyl rings. This arrangement is chemically significant.

Alkoxylation: Conversely, alkoxy groups, such as the methoxy (B1213986) group (-OCH₃), are generally considered electron-donating groups due to the resonance effect of the oxygen's lone pairs with the aromatic π-system. The presence of two methoxy groups on the second phenyl ring increases its electron density.

The combination of an electron-poor dichlorinated ring and an electron-rich dimethoxylated ring results in a "push-pull" electronic system across the central carbonyl bridge. This intramolecular charge-transfer characteristic can lead to unique photophysical properties, including specific UV-Vis absorption spectra and fluorescence behavior. semanticscholar.orgnih.govresearchgate.net The precise positioning of these substituents affects the molecule's symmetry, dipole moment, and crystal packing, which in turn influences macroscopic properties like melting point and solubility. aip.orgaip.org

Scope and Objectives of Academic Research Pertaining to this compound

While this compound is not as extensively documented as some other benzophenone derivatives, academic research into this and structurally similar compounds typically encompasses several key objectives:

Synthesis and Optimization: A primary research goal is the development of efficient and high-yield synthetic routes. The most common method for preparing such benzophenones is the Friedel-Crafts acylation. beilstein-journals.orglibretexts.orglibretexts.org This would likely involve the reaction of 3,5-dichlorobenzoyl chloride with 1,3-dimethoxybenzene (B93181), using a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). beilstein-journals.orglibretexts.org Research would focus on optimizing reaction conditions, including solvent, temperature, and catalyst choice, to maximize product yield and purity.

Structural and Spectroscopic Characterization: Once synthesized, a crucial objective is the unambiguous confirmation of the compound's structure. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the carbonyl group, and mass spectrometry to determine the molecular weight and fragmentation pattern. For a definitive structural analysis, X-ray crystallography may be employed to determine the solid-state conformation and intermolecular interactions.

Investigation of Physicochemical Properties: Research would aim to characterize the fundamental properties of the compound. This includes determining its melting point, solubility in various solvents, and its photophysical properties, such as UV-Vis absorption and emission spectra. nih.govresearchgate.net Understanding how the specific substitution pattern influences these properties is a key academic pursuit. aip.org

Exploration of Potential Applications: Given the broad utility of the benzophenone scaffold, research would likely explore the potential of this compound as a synthetic intermediate for more complex molecules or as a candidate for biological screening programs.

Data Tables

Table 1: Chemical and Physical Properties of this compound and a Related Isomer.

| Property | Value for this compound | Value for 3,5-Dichloro-3',4'-dimethoxybenzophenone fluorochem.co.uk |

| Molecular Formula | C₁₅H₁₂Cl₂O₃ | C₁₅H₁₂Cl₂O₃ |

| Molecular Weight | 311.16 g/mol | 311.16 g/mol |

| CAS Number | Not available | 130139-86-3 |

| Physical Form | Solid (predicted) | Data not available |

| Melting Point | Not available in literature | Data not available |

| Purity | N/A | 97.0% |

Note: Specific experimental data for this compound is not widely available in public databases. Data for the related isomer 3,5-Dichloro-3',4'-dimethoxybenzophenone is provided for illustrative purposes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIGQMVJTMVMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For 3,5-Dichloro-3',5'-dimethoxybenzophenone, the spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings and the methoxy (B1213986) groups.

The key expected signals are:

3,5-Dichlorophenyl Ring Protons: This ring contains two equivalent protons at positions 2' and 6', and one proton at position 4'. Due to the symmetrical substitution pattern, the two protons ortho to the carbonyl group (H-2, H-6) would be chemically equivalent, and the proton para to the carbonyl (H-4) would be unique. These protons would likely appear as a doublet (for H-2, H-6) and a triplet (for H-4) due to spin-spin coupling.

3',5'-Dimethoxyphenyl Ring Protons: Similarly, this ring has two equivalent protons at positions 2' and 6' and a single proton at 4'. The two methoxy groups at the 3' and 5' positions create a symmetrical pattern. The H-2' and H-6' protons would appear as a doublet, while the H-4' proton would appear as a triplet.

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups at the 3' and 5' positions are chemically equivalent due to the symmetry of the ring. They are expected to produce a sharp, strong singlet in the upfield region of the spectrum, as they are not coupled to any adjacent protons.

The anticipated chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, and the electron-donating effects of the methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (Dichlorophenyl ring) | 7.6 - 7.8 | Doublet (d) |

| H-4 (Dichlorophenyl ring) | 7.5 - 7.7 | Triplet (t) |

| H-2', H-6' (Dimethoxyphenyl ring) | 6.8 - 7.0 | Doublet (d) |

| H-4' (Dimethoxyphenyl ring) | 6.6 - 6.8 | Triplet (t) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the entire carbon skeleton.

For this compound, the following signals are anticipated:

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and is expected to appear as a weak signal at the far downfield end of the spectrum, typically in the 190-200 ppm range.

Aromatic Carbons: The twelve aromatic carbons will produce several distinct signals. The carbons directly bonded to electronegative chlorine atoms (C-3, C-5) and oxygen atoms (C-3', C-5') will be shifted downfield. The quaternary carbons (C-1, C-1') to which the rings are attached to the carbonyl group will also have characteristic shifts. The protonated carbons (C-2, C-4, C-6 and C-2', C-4', C-6') will appear in the typical aromatic region (110-140 ppm).

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will give a single, relatively intense signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 193 - 196 |

| C-1 (Quaternary, Dichlorophenyl) | 138 - 141 |

| C-3, C-5 (C-Cl, Dichlorophenyl) | 134 - 136 |

| C-2, C-6 (CH, Dichlorophenyl) | 129 - 131 |

| C-4 (CH, Dichlorophenyl) | 127 - 129 |

| C-1' (Quaternary, Dimethoxyphenyl) | 139 - 142 |

| C-3', C-5' (C-O, Dimethoxyphenyl) | 160 - 162 |

| C-2', C-6' (CH, Dimethoxyphenyl) | 107 - 109 |

| C-4' (CH, Dimethoxyphenyl) | 106 - 108 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting H-2/H-6 with H-4 on the dichlorophenyl ring, and H-2'/H-6' with H-4' on the dimethoxyphenyl ring, confirming their adjacent relationships. No correlations would be observed for the methoxy singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It would definitively link the proton signals for H-2/H-6, H-4, H-2'/H-6', and H-4' to their corresponding carbon signals in the ¹³C spectrum. It would also show a clear correlation between the methoxy proton singlet and the methoxy carbon signal.

Correlations from the H-2/H-6 protons to the carbonyl carbon (C=O) and the quaternary carbon C-1.

Correlations from the H-2'/H-6' protons to the carbonyl carbon (C=O) and the quaternary carbon C-1'.

Correlations from the methoxy protons (-OCH₃) to the C-3' and C-5' carbons of the dimethoxyphenyl ring, confirming the position of the methoxy groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying the functional groups present.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

The key diagnostic absorption bands expected for this compound are:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, typically appearing around 1650-1670 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretch: Aryl-alkyl ethers show strong C-O stretching bands. A distinct absorption is expected around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) for the Ar-O-CH₃ system.

Aromatic C=C Stretch: Multiple sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.

Aromatic C-H Stretch: These signals typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | 1650 - 1670 | Strong |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |

| Aryl Ether | C-O Asymmetric Stretch | 1200 - 1250 | Strong |

| Aryl Ether | C-O Symmetric Stretch | 1000 - 1050 | Strong |

| Aryl Halide | C-Cl Stretch | 600 - 800 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light and provides information on vibrational modes that may be weak or absent in the IR spectrum. harvard.edu Raman is particularly sensitive to non-polar, symmetric vibrations.

For this compound, Raman spectroscopy would be expected to show:

Symmetric Ring Breathing Modes: Strong signals corresponding to the symmetric expansion and contraction of the aromatic rings. These are often characteristic and intense in Raman spectra.

Carbonyl C=O Stretch: The C=O stretch, while strong in the IR, would also be visible in the Raman spectrum.

C-Cl Symmetric Stretch: The symmetric stretching of the two C-Cl bonds would likely produce a strong Raman signal.

While specific experimental Raman data for this compound is not available, the technique would serve to confirm the presence of the aromatic and carbonyl functionalities and provide complementary data to the IR spectrum for a full vibrational analysis. harvard.edu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and excited state properties of this compound.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl chromophore. The position and intensity of these bands are influenced by the substitution pattern of the benzophenone (B1666685) core.

A comparative analysis with analogous compounds, such as 3,5-dimethoxybenzophenone, suggests a UV absorption maximum (λₘₐₓ) in the range of 280–290 nm. This absorption is attributed to the push-pull electronic structure created by the electron-withdrawing ketone group and the electron-donating methoxy substituents.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Electronic Transition |

| ~260-290 | π → π |

| ~340-360 | n → π |

Benzophenone and its derivatives are well-known for their rich photochemistry, which is dictated by the nature of their excited states. Generally, benzophenones exhibit weak fluorescence but strong phosphorescence at low temperatures. hitachi-hightech.comresearchgate.net This is due to efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁).

For this compound, upon excitation to the S₁ state, rapid intersystem crossing to the T₁ state is the dominant deactivation pathway. The nature of the lowest triplet state, whether it is of n,π* or π,π* character, is crucial in determining its photophysical properties. In many benzophenone derivatives, the lowest triplet state is of n,π* character, which typically leads to short phosphorescence lifetimes. nih.gov However, the presence of electron-donating methoxy groups can raise the energy of the n,π* state, potentially making the π,π* state the lowest triplet state, which would result in a longer phosphorescence lifetime.

The phosphorescence spectrum of benzophenone in ethanol (B145695) at 77 K shows emission peaks at approximately 414, 443, 477, and 517 nm. hitachi-hightech.com It is expected that this compound would exhibit a similarly structured phosphorescence spectrum in a rigid matrix at low temperatures, with the exact emission wavelengths being modulated by the substituents. The chlorine atoms, due to the heavy-atom effect, may enhance the rate of intersystem crossing and also influence the phosphorescence lifetime.

Table 2: Predicted Photoluminescence Properties of this compound

| Property | Predicted Characteristic |

| Fluorescence | Weak or non-existent |

| Phosphorescence | Strong at low temperature in a rigid matrix |

| Emitting State | Lowest triplet state (T₁) |

| Predicted Phosphorescence λem (nm) | ~420-550 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a definitive tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound is 326 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 326, with the characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙). The fragmentation of benzophenones is well-documented and typically involves cleavage of the bonds adjacent to the carbonyl group.

For this compound, the primary fragmentation pathways are predicted to be the cleavage of the C-C bonds between the carbonyl carbon and the phenyl rings, leading to the formation of benzoyl-type cations. The expected major fragment ions would be:

m/z 173/175: Arising from the [C₇H₄Cl₂O]⁺ fragment (3,5-dichlorobenzoyl cation).

m/z 165: Corresponding to the [C₉H₉O₃]⁺ fragment (3,5-dimethoxybenzoyl cation).

m/z 139/141: Formation of the [C₆H₃Cl₂]⁺ ion (dichlorophenyl cation) after the loss of a CO group from the dichlorobenzoyl fragment.

m/z 135: Formation of the [C₈H₇O₂]⁺ ion (dimethoxyphenyl cation) after the loss of a CO group from the dimethoxybenzoyl fragment.

m/z 77: A common fragment in the mass spectra of aromatic compounds, corresponding to the phenyl cation [C₆H₅]⁺.

The relative abundances of these fragment ions will depend on their stability.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 326/328/330 | [M]⁺˙ (Molecular ion) |

| 173/175 | [C₇H₄Cl₂O]⁺ |

| 165 | [C₉H₉O₃]⁺ |

| 139/141 | [C₆H₃Cl₂]⁺ |

| 135 | [C₈H₇O₂]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of substituted benzophenones is governed by a balance of steric and electronic effects, which dictate the intermolecular interactions. The molecular conformation of benzophenones is characterized by the twist angle between the two phenyl rings, which is influenced by both intramolecular steric hindrance and intermolecular packing forces in the crystal lattice. For example, the twist angle in substituted benzophenones can vary significantly, from as low as 37.85° in 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) to as high as 83.72° in 2-amino-2',5-dichlorobenzophenone.

Based on analogous structures, it is likely that this compound crystallizes in a centrosymmetric space group, such as monoclinic P2₁/c or triclinic P-1. The unit cell parameters would be dependent on the specific packing arrangement adopted by the molecules.

Table 4: Postulated Crystallographic Parameters for this compound (based on analogs)

| Parameter | Postulated Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Molecules per unit cell (Z) | 2 or 4 |

In the absence of strong hydrogen bond donors, the crystal packing of this compound is expected to be dominated by weaker intermolecular interactions. These include:

π-π stacking: The aromatic rings of adjacent molecules may engage in offset π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds.

C-H···O interactions: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the carbonyl and methoxy groups are likely to play a significant role in stabilizing the crystal lattice.

Halogen bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the oxygen atoms or the π-system of the aromatic rings.

These interactions collectively contribute to the formation of a stable three-dimensional supramolecular architecture in the solid state.

Photophysical Properties and Photochemical Reactivity of 3,5 Dichloro 3 ,5 Dimethoxybenzophenone

Excited State Characterization

The photophysical properties of benzophenone (B1666685) and its derivatives are characterized by the nature of their low-lying electronic excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For many benzophenones, this is typically an n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.

Intersystem Crossing (ISC) Quantum Yields

Benzophenones are well-known for their highly efficient intersystem crossing (ISC) from the initially populated singlet state (S₁) to the triplet state (T₁). This process is typically very fast and has a quantum yield approaching unity for the parent benzophenone. The substituents on the aromatic rings can influence the rate of ISC.

While no specific ISC quantum yield has been reported for 3,5-dichloro-3',5'-dimethoxybenzophenone, it is expected to be high, in line with other benzophenone derivatives.

Influence of Dichloro- and Dimethoxy-Substituents on Electronic Transitions

The presence of chloro and methoxy (B1213986) substituents on the benzophenone framework is expected to modulate its electronic properties.

Dichloro-Substituents: The chlorine atoms at the 3 and 5 positions of one phenyl ring are electron-withdrawing through induction but can be weakly electron-donating through resonance. Their primary effect would be to lower the energy of the molecular orbitals.

Dimethoxy-Substituents: The methoxy groups at the 3' and 5' positions of the other phenyl ring are strong electron-donating groups through resonance. This would raise the energy of the highest occupied molecular orbital (HOMO) and could influence the character of the excited states.

The combination of these electron-withdrawing and electron-donating groups on separate rings could lead to a charge-transfer character in the excited state, which would affect the photophysical properties.

Photoinduced Reaction Mechanisms

The photochemistry of benzophenones is dominated by reactions proceeding from the triplet state, owing to its longer lifetime and biradical character.

Hydrogen Atom Transfer (HAT) Pathways

One of the most characteristic reactions of the benzophenone triplet state is hydrogen atom transfer (HAT) from a suitable hydrogen donor. The triplet state can abstract a hydrogen atom, leading to the formation of a ketyl radical. The reactivity in HAT reactions is influenced by the nature of the triplet state. An n,π* triplet state is generally more reactive in HAT than a π,π* triplet state. The substituents on the benzophenone can alter the energy ordering and character of these states.

For this compound, the presence of electron-donating methoxy groups might lower the energy of the π,π* triplet state relative to the n,π* triplet state, potentially reducing its HAT reactivity compared to unsubstituted benzophenone.

α-Cleavage Reactions in Benzophenone Systems

α-cleavage, or Norrish Type I cleavage, is another important photochemical reaction pathway for ketones. This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. While this is a common reaction for many aliphatic ketones, it is less typical for benzophenones themselves, as the phenyl-carbonyl bond is quite strong. However, in appropriately substituted derivatives or in the presence of specific reaction conditions, cleavage reactions can occur.

There is no specific information available on the α-cleavage reactions of this compound.

Paterno-Büchi Reactions and Regioselectivity

No studies were found that investigate the [2+2] photocycloaddition reactions of this compound with alkenes to form oxetanes, nor any analysis of the regioselectivity of such reactions.

Electron Transfer Processes in Photoreactions

There is a lack of data on the role of this compound in photoinduced electron transfer processes, either as a donor or an acceptor.

Influence of Solvent and Reaction Conditions on Photoreactivity

Information detailing how different solvents or reaction conditions (e.g., temperature, concentration) affect the photochemical behavior and reaction outcomes of this specific compound is unavailable.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting molecular geometries, electronic properties, and reaction energetics.

The geometry of a molecule is fundamental to its physical and chemical properties. For benzophenones, the conformation is primarily defined by the dihedral (twist) angles of the two phenyl rings relative to the plane of the central carbonyl group. Due to steric hindrance between the ortho-hydrogens of the two rings, benzophenone (B1666685) and its derivatives are inherently non-planar.

Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-31G(d) basis set, is a standard approach to find the lowest energy conformation. scialert.netresearchgate.net For 3,5-Dichloro-3',5'-dimethoxybenzophenone, the optimization process would reveal the precise twist angles of the dichlorinated and dimethoxylated phenyl rings. Studies on various substituted benzophenones have shown that these twist angles can range widely, typically from 38° to over 80°, depending on the nature and position of the substituents. nih.govcdnsciencepub.com The presence of substituents at the 3, 5, 3', and 5' positions, which are meta to the carbonyl bridge, generally results in less steric strain than ortho-substitution, leading to twist angles comparable to unsubstituted benzophenone (around 54-56°). nih.gov

Conformer analysis involves identifying all stable, low-energy structures. For this molecule, different rotational orientations of the methoxy (B1213986) groups relative to their attached phenyl ring could give rise to distinct conformers with small energy differences. DFT calculations can map the potential energy surface to identify these stable conformers and their relative populations.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These values are representative and based on DFT calculations of similarly substituted benzophenones.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.24 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| Phenyl Ring 1 Twist Angle | ~30° - 35° |

| Phenyl Ring 2 Twist Angle | ~30° - 35° |

| Inter-ring Dihedral Angle | ~50° - 60° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. muni.cz

In this compound, the substituents significantly influence the distribution of these orbitals.

HOMO: The methoxy groups (-OCH₃) are strong electron-donating groups. Therefore, the HOMO is expected to be primarily localized on the 3',5'-dimethoxyphenyl ring, which is the more electron-rich portion of the molecule.

LUMO: The chloro groups (-Cl) and the carbonyl group (C=O) are electron-withdrawing. Consequently, the LUMO is anticipated to be distributed across the central carbonyl bridge and the 3,5-dichlorophenyl ring.

This separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. DFT calculations provide quantitative values for the energies of these orbitals and visualize their spatial distribution. scialert.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies (Illustrative) Note: Values are hypothetical, based on typical DFT (B3LYP/6-311G) results for related aromatic ketones.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. wikipedia.org A transition state is a first-order saddle point on the energy surface, representing the energy maximum along the reaction coordinate. ucsb.edu

For a benzophenone derivative, a relevant reaction could be its photochemical reduction or its role as a photosensitizer. researchgate.net DFT calculations can model the approach of a reactant (e.g., a hydrogen donor) to the carbonyl oxygen. By performing a transition state search, the geometry and energy of the highest barrier can be determined. ucsb.edu Frequency calculations are then used to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ucsb.edu This analysis provides the activation energy, which is critical for understanding the reaction kinetics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). mdpi.com TD-DFT can calculate the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.netchemrxiv.org

For this compound, the benzophenone chromophore exhibits two main types of electronic transitions:

n→π* transition: An electron is promoted from a non-bonding (n) orbital, primarily located on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak and occurs at a longer wavelength.

π→π* transition: An electron is excited from a bonding π orbital of the aromatic system to an anti-bonding π* orbital. This transition is usually strong and occurs at a shorter wavelength. scialert.net

The substituents will modulate the energies of these transitions. The electron-donating methoxy groups and electron-withdrawing chloro groups will influence the energies of the molecular orbitals involved, leading to shifts in the absorption maxima (λmax) compared to unsubstituted benzophenone. TD-DFT calculations can predict these shifts and the oscillator strength (intensity) of each transition, providing a theoretical UV-Vis spectrum. researchgate.netresearchgate.net

Quantitative Structure-Property Relationships (QSPR) for Related Benzophenone Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. These models are built by calculating a set of numerical descriptors for each molecule and using regression analysis to find a mathematical equation that links these descriptors to the observed property.

For benzophenone derivatives, QSPR/QSAR studies have been used to predict properties such as toxicity and environmental risk. nih.govmdpi.com The models typically rely on a variety of molecular descriptors, which can be calculated from the molecular structure.

Table 3: Common Descriptors Used in QSPR/QSAR Models for Benzophenones

| Descriptor Class | Examples | Description |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describe the electronic distribution and reactivity. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Describe the branching and shape of the molecule. |

| Steric/Geometrical | Molecular Volume, Surface Area | Describe the size and shape of the molecule. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Describes the molecule's affinity for nonpolar vs. polar environments. |

By developing a QSPR model for a large set of benzophenones, the properties of this compound could be predicted without direct measurement, based solely on its calculated descriptors.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and the explicit effects of the environment, such as a solvent. aip.org

For this compound, MD simulations can be used to study:

Conformational Flexibility: The rotation of the two phenyl rings around the bonds connecting them to the carbonyl carbon is a key dynamic process. MD simulations can explore the energy landscape of these rotations and determine the flexibility of the molecule at a given temperature.

Solvent Effects: The behavior and properties of a molecule can change significantly in different solvents. researchgate.netlongdom.org MD simulations can explicitly model the interactions between the solute (benzophenone derivative) and solvent molecules (e.g., water, ethanol (B145695), hexane). rsc.orgfrontiersin.org These simulations can reveal how solvent polarity and hydrogen bonding affect the preferred conformation of the molecule and the solvation shell that forms around it. aip.orgrsc.org For example, polar solvents may stabilize more polar conformers of the molecule.

Mechanistic Organic Chemistry and Broader Reactivity Profile

Thermal Reactivity and Degradation Pathways

Photochemical degradation is also a relevant pathway for benzophenone (B1666685) derivatives. Benzophenones are known to undergo photoreduction in the presence of a hydrogen donor. youtube.com For halogenated benzophenones, photodegradation can be a significant process, potentially leading to the formation of various phototransformation products. rsc.org The presence of chlorine atoms may influence the degradation pathways, potentially leading to dehalogenation reactions under UV irradiation. The degradation of dichlorobenzophenones has been noted as a result of the breakdown of larger molecules like the pesticide dicofol. nih.gov

Potential Thermal and Photochemical Degradation Products:

| Precursor Compound | Potential Degradation Process | Possible Products |

| 3,5-Dichloro-3',5'-dimethoxybenzophenone | Dehalogenation | 3-Chloro-3',5'-dimethoxybenzophenone, 3',5'-dimethoxybenzophenone |

| This compound | Demethoxylation | 3,5-Dichloro-3'-hydroxy-5'-methoxybenzophenone, 3,5-Dichloro-3',5'-dihydroxybenzophenone |

| This compound | Cleavage of the benzophenone core | Chlorinated benzoic acids, methoxylated benzoic acids, benzene, chlorobenzene, phenol, anisole |

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of this compound is centered around the reduction of the carbonyl group, a characteristic reaction of aromatic ketones. publish.csiro.au The redox potential of this compound will be influenced by the electronic nature of the substituents on the aromatic rings.

The two chlorine atoms on one ring are electron-withdrawing, which generally makes the carbonyl carbon more electrophilic and thus easier to reduce, shifting the reduction potential to more positive values compared to unsubstituted benzophenone. Conversely, the two methoxy (B1213986) groups on the other ring have a dual electronic effect: they are electron-withdrawing inductively but electron-donating through resonance. stackexchange.com Depending on their position, methoxy groups can either increase or decrease the electron density on the carbonyl group, thereby affecting the reduction potential. doi.org

The typical electrochemical reduction of benzophenones in aprotic solvents occurs in two successive one-electron steps, forming a radical anion and then a dianion. monash.edu The presence of proton donors can merge these into a single two-electron process. publish.csiro.auorganic-chemistry.org

Predicted Relative Redox Potentials of Substituted Benzophenones:

| Compound | Substituent Effects | Predicted Ease of Reduction (Relative to Benzophenone) |

| Benzophenone | Reference | - |

| 3,5-Dichlorobenzophenone | Two electron-withdrawing chloro groups | Easier |

| 3,5-Dimethoxybenzophenone | Two methoxy groups (net electron-donating at meta positions via induction) | Harder |

| This compound | Competing effects of chloro and methoxy groups | The net effect would depend on the complex interplay of inductive and resonance effects, but the strong inductive withdrawal by the chloro groups likely dominates, making it easier to reduce than benzophenone. |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings of this compound exhibit distinct reactivities towards substitution reactions due to their different substituents.

Ring A (3,5-Dichlorophenyl): This ring is significantly deactivated towards electrophilic aromatic substitution (SEAr) because the two chlorine atoms are electron-withdrawing and deactivating. libretexts.org Any electrophilic substitution, which would require harsh conditions, would be directed to the positions ortho to both chlorine atoms (positions 2, 4, and 6), although steric hindrance might be a factor.

Conversely, the presence of electron-withdrawing groups can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr), though this typically requires activation by stronger electron-withdrawing groups like nitro groups and harsh reaction conditions. libretexts.orglibretexts.org The chlorine atoms themselves could potentially be displaced by strong nucleophiles at high temperatures and pressures.

Ring B (3',5'-Dimethoxyphenyl): This ring is activated towards electrophilic aromatic substitution. The two methoxy groups are ortho-, para-directing activators. wikipedia.org Therefore, electrophiles will preferentially attack the positions ortho and para to the methoxy groups (positions 2', 4', and 6'). The 4'-position is the most likely site of substitution due to less steric hindrance.

Predicted Regioselectivity of Aromatic Substitution:

| Reaction Type | Target Ring | Directing Effect of Substituents | Predicted Major Product(s) |

| Electrophilic Substitution (e.g., Nitration) | Ring B (Dimethoxylated) | Methoxy groups are ortho, para-directing | Substitution at the 4'-position |

| Nucleophilic Substitution (e.g., with NaOH at high temp/pressure) | Ring A (Dichlorinated) | Chloro groups are leaving groups | Replacement of one or both chlorine atoms with hydroxyl groups |

Functional Group Transformations and Derivatization

The functional groups of this compound offer several avenues for derivatization and further chemical transformations.

Carbonyl Group: The ketone functional group is a primary site for reactions. It can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. solubilityofthings.com Reaction with Grignard reagents would lead to the formation of a tertiary alcohol. youtube.com The Wolff-Kishner or Clemmensen reductions can deoxygenate the carbonyl group to a methylene (B1212753) bridge (-CH₂-). libretexts.org

Methoxy Groups: The methyl ethers on Ring B can potentially be cleaved to form the corresponding dihydroxybenzophenone (B1166750) derivative using strong acids like HBr or BBr₃.

Chloro Groups: The chlorine atoms on Ring A are generally unreactive under standard conditions but can be displaced under harsh conditions as mentioned previously. They can also participate in cross-coupling reactions, such as Suzuki or Heck couplings, catalyzed by transition metals, allowing for the formation of new carbon-carbon bonds.

Derivatization for Analysis: For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve volatility and thermal stability. jfda-online.com The carbonyl group can be derivatized, for example, by reaction with hydroxylamine (B1172632) to form an oxime. If the methoxy groups were cleaved to phenols, the resulting hydroxyl groups could be silylated.

Summary of Potential Functional Group Transformations:

| Functional Group | Reagent/Condition | Resulting Functional Group |

| Carbonyl | NaBH₄ | Secondary Alcohol |

| Carbonyl | Phenylmagnesium bromide, then H₃O⁺ | Tertiary Alcohol |

| Carbonyl | H₂NNH₂/KOH (Wolff-Kishner) | Methylene (-CH₂-) |

| Methoxy | HBr or BBr₃ | Phenol (hydroxyl) |

| Chloro | Strong nucleophile (e.g., NaNH₂) | Amine (nucleophilic aromatic substitution) |

| Chloro | Arylboronic acid, Pd catalyst (Suzuki coupling) | Biaryl system |

Applications in Chemical Synthesis and Advanced Materials Research

Conceptual Integration into Materials for Photostabilization or Photoresponsive Systems

No research articles, reviews, or patents could be found that discuss the conceptual or actual integration of 3,5-Dichloro-3',5'-dimethoxybenzophenone into materials for photostabilization or as a component of photoresponsive systems. The photophysical properties, such as UV absorption and excited state dynamics, which would be crucial for these applications, have not been reported for this specific molecule. Consequently, its potential to act as a photostabilizer or as a functional unit in photoresponsive materials remains unexplored in the current body of scientific knowledge.

Exploration in Mechanochemistry and Photomechanochemistry

The fields of mechanochemistry and photomechanochemistry have not yet reported any studies involving this compound. There is no data on the effects of mechanical stress or the combined influence of light and mechanical force on the chemical or physical properties of this compound. While mechanochemical and photomechanochemical studies have been conducted on other organic molecules, including some benzophenone (B1666685) derivatives, this specific compound has not been a subject of such investigations.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes for Chiral Analogues

The development of synthetic methodologies to access chiral, non-racemic analogues of 3,5-dichloro-3',5'-dimethoxybenzophenone represents a significant and largely unexplored research area. The inherent prochiral nature of the benzophenone (B1666685) core provides a foundation for the introduction of chirality, leading to molecules with potential applications in asymmetric catalysis and materials science.

Future research could focus on several key strategies:

Catalytic Asymmetric Arylation: The addition of aryl groups to one of the carbonyl faces in a stereocontrolled manner is a primary challenge. Research into the use of chiral catalysts, such as those based on transition metals (e.g., rhodium, palladium) or organocatalysts, for the asymmetric addition of organometallic reagents to a suitable precursor of one of the aromatic rings would be a valuable pursuit.

Atropisomeric Scaffolds: The strategic placement of bulky substituents ortho to the carbonyl group can lead to hindered rotation around the aryl-carbonyl bonds, resulting in stable atropisomers. While the current substitution pattern of this compound does not inherently lead to atropisomerism, the synthesis of analogues with additional ortho substituents could be a fruitful area of investigation. The development of synthetic routes that control the axial chirality during the formation of the biaryl ketone linkage would be of particular interest.

Chiral Pool Synthesis: Utilizing starting materials from the chiral pool that already possess stereocenters could be a more straightforward approach to introducing chirality into the final molecule. For instance, the use of a chiral acid chloride or a chiral aromatic nucleophile in a Friedel-Crafts acylation or a related coupling reaction could lead to diastereomeric products that may be separable.

In-depth Ultrafast Spectroscopic Studies for Detailed Photoreaction Dynamics

The photophysical and photochemical behavior of benzophenones is of fundamental importance, with applications ranging from photopolymerization to photodynamic therapy. Ultrafast spectroscopic techniques are essential tools for elucidating the intricate dynamics of excited states, which occur on femtosecond to nanosecond timescales. For this compound, such studies would provide invaluable insights into how the specific substitution pattern influences its photoreactivity.

Key areas for future investigation include:

Transient Absorption Spectroscopy: This technique can be employed to monitor the formation and decay of transient species, such as the singlet and triplet excited states, as well as any subsequent radical or ionic intermediates. By analyzing the transient spectra, the lifetimes of these states and the kinetics of intersystem crossing (ISC) can be determined. The influence of the chloro and methoxy (B1213986) substituents on the energy levels and decay pathways of the excited states would be a central focus.

Time-Resolved Infrared Spectroscopy (TRIR): TRIR spectroscopy can provide structural information about the excited states by probing their vibrational modes. This would allow for a detailed understanding of how the electron distribution and geometry of the molecule change upon photoexcitation.

Solvent Effects on Photodynamics: The polarity and hydrogen-bonding ability of the solvent can significantly impact the nature and lifetime of benzophenone excited states. A systematic study of the photodynamics of this compound in a range of solvents would reveal the extent of charge-transfer character in its excited states and its susceptibility to solvent-mediated deactivation pathways.

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry provides a powerful avenue for predicting and understanding the chemical behavior of molecules. For this compound, predictive modeling can offer insights into its electronic structure, reactivity, and spectroscopic properties, guiding future experimental work.

Future research in this area could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the ground and excited state properties of the molecule, including its geometry, electronic energy levels (HOMO, LUMO), and vibrational frequencies. These calculations can help to interpret experimental spectroscopic data and predict the molecule's absorption and emission characteristics.

Quantitative Structure-Activity Relationship (QSAR) Models: If a series of analogues of this compound are synthesized and their biological or chemical activities are measured, QSAR models can be developed. These models correlate the structural features of the molecules with their observed activities, enabling the prediction of the properties of new, unsynthesized compounds.

Modeling of Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of potential reactions involving this compound, such as its photochemical reactions or its interactions with other molecules. This can provide a detailed, atomistic understanding of the factors that control the reactivity and selectivity of these processes.

Exploration of Catalytic Applications in Organic Transformations

Benzophenone and its derivatives are well-known photosensitizers, capable of absorbing light and transferring the energy to other molecules to initiate chemical reactions. The specific electronic properties of this compound, arising from its combination of electron-withdrawing and electron-donating groups, make it an interesting candidate for exploration in catalytic applications.

Potential avenues for future research include:

Photoredox Catalysis: The ability of the excited triplet state of benzophenones to participate in electron transfer processes makes them suitable for use as photoredox catalysts. Investigating the potential of this compound to catalyze a range of organic transformations, such as C-H functionalization, cycloadditions, and polymerization reactions, would be a valuable endeavor.

Energy Transfer Catalysis: As a photosensitizer, this compound could be used to promote reactions that proceed through triplet excited states of other molecules. The efficiency of this energy transfer process would depend on the triplet energy of the benzophenone derivative, which could be tuned by its substituents.

Heterogenization for Recyclability: To improve the practical utility of this compound as a catalyst, it could be immobilized on a solid support, such as a polymer or silica gel. This would facilitate its separation from the reaction mixture and allow for its reuse, making the catalytic process more sustainable.

Design of Novel Functional Materials Incorporating the this compound Scaffold

The rigid and photochemically active nature of the benzophenone scaffold makes it an attractive building block for the design of novel functional materials. The specific substitution pattern of this compound could impart unique properties to such materials.

Future research in this direction could focus on:

Photo-crosslinkable Polymers: Benzophenone derivatives are widely used as photoinitiators for the crosslinking of polymers. Incorporating the this compound moiety into polymer chains could lead to materials that can be cured or modified upon exposure to UV light, with potential applications in coatings, adhesives, and biomaterials.

Organic Light-Emitting Diodes (OLEDs): The benzophenone core has been utilized in the design of host and emitter materials for OLEDs. The electron-deficient nature of the chlorinated ring and the electron-rich nature of the methoxylated ring in this compound could lead to interesting charge-transport and emissive properties in organic electronic devices.

Sensors and Molecular Probes: The photophysical properties of benzophenone derivatives can be sensitive to their local environment. This opens up the possibility of designing sensors based on the this compound scaffold, where changes in fluorescence or phosphorescence could be used to detect the presence of specific analytes.

Q & A

Q. How to optimize reaction yields in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.